molecular formula C19H26N4O2S B2879517 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 403727-86-6

3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2879517
CAS RN: 403727-86-6
M. Wt: 374.5
InChI Key: FZKYWIPFTIAKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid Catalyzed Reactions for Derivative Synthesis

Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates have been utilized to selectively prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, indicating a method for synthesizing complex heterocyclic structures that could be related to the queried compound's synthesis or reactivity (Jian-Mei Lu & Min Shi, 2007).

Synthesis and Evaluation of Anticancer Compounds

New 2-chloro-3-hetarylquinolines have been synthesized, showing potent antibacterial and anticancer activities. This suggests the potential for structural analogs, including compounds similar to the queried molecule, to possess significant biological activity (S. Bondock & Hanaa Gieman, 2015).

Development of Selective Histamine-3 Receptor Antagonists

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, including structures that bear resemblance to the compound of interest, have been identified as potent and selective histamine-3 receptor antagonists, highlighting the potential pharmacological applications of such molecules (Dahui Zhou et al., 2012).

Fused Isoquinoline Derivatives Synthesis

Research on fused isoquinolines has demonstrated various synthetic routes to create complex heterocyclic compounds, which could offer insights into the synthetic versatility of compounds structurally related to the queried molecule (Enas M. Awad et al., 2002).

Synthesis of Heterocyclic Compounds with Potential Pharmacological Activity

The synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest indicates a broad area of research into novel compounds that could encompass the chemical space of the queried compound (A. Bijev, P. Prodanova, & A. Nankov, 2003).

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-21(4-2)11-12-23-18(25)15-8-7-14(13-16(15)20-19(23)26)17(24)22-9-5-6-10-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKYWIPFTIAKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(diethylamino)ethyl)-7-(pyrrolidine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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